molecular formula C12H29PSi2 B14600459 2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane CAS No. 60820-21-5

2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane

Cat. No.: B14600459
CAS No.: 60820-21-5
M. Wt: 260.50 g/mol
InChI Key: LWKSQOGYYDDCQI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane is an organosilicon compound that features a cyclohexyl group attached to a hexamethyldisilaphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane typically involves the reaction of cyclohexylmagnesium bromide with hexamethyldisilaphosphane chloride under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the cyclohexyl group or the silicon atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silaphosphane compounds.

Scientific Research Applications

2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyltrimethylsilane
  • Hexamethyldisilane
  • Cyclohexylphosphane

Uniqueness

2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane is unique due to the presence of both cyclohexyl and hexamethyldisilaphosphane moieties, which impart distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.

Properties

CAS No.

60820-21-5

Molecular Formula

C12H29PSi2

Molecular Weight

260.50 g/mol

IUPAC Name

cyclohexyl-bis(trimethylsilyl)phosphane

InChI

InChI=1S/C12H29PSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3

InChI Key

LWKSQOGYYDDCQI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)P(C1CCCCC1)[Si](C)(C)C

Origin of Product

United States

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